molecular formula C8H10ClNS B8681224 5-Chloro-2-methylsulfanyl-benzylamine

5-Chloro-2-methylsulfanyl-benzylamine

Cat. No. B8681224
M. Wt: 187.69 g/mol
InChI Key: ZGMYIJJDDYWFAE-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

5-Chloro-2-methylsulfanyl-benzonitrile (3.9 g, 21.2 mmol) was dissolved in THF (42 mL) and cooled to 0 degrees C. Borane-THF complex (50 mL of a 1M THF solution) was added dropwise. After 10 minutes at 0 degrees C. the reaction was warmed to 65 degrees C. for 4 h. Methanol (approximately 30 mL) was added to the reaction at 0 degrees C. The reaction was warmed to room temperature and stirred for 10 minutes. The reaction solution was concentrated in-vacuo to yield a thick oil which was dissolved in 50% THF/MeOH (30 mL). 4M HCl (30 mL) was added slowly. After 10 minutes, the solution was partitioned between water (10 mL) and DCM (20 mL). The aqueous layer was extracted with DCM (30 mL) and the organic layers were discarded. The aqueous layer was neutralized to pH9 with 5M NaOH. The solution was extracted with DCM (3×70 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to yield 2.9 g of 5-chloro-2-methylsulfanyl-benzylamine as a pale yellow oil, 1H NMR 400 MHz (CDCl3) δ 7.33 (d, 1H, J=2.4 Hz), 7.22 (dd, 1H, J=2.4, 8.4 Hz), 7.13 (d, 1H, J=5 8.4 Hz), 3.89 (s, 2H), 2.48 (s, 3H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][CH3:11])=[C:6]([CH:9]=1)[C:7]#[N:8].CO.Cl>C1COCC1.C1COCC1.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][CH3:11])=[C:6]([CH:9]=1)[CH2:7][NH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)SC
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
THF MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 65 degrees C
WAIT
Type
WAIT
Details
for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to yield a thick oil which
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between water (10 mL) and DCM (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with DCM (3×70 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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